4,5-Dihydro-1,4-benzoxazepin-5-one Derivatives: Monokinase Selectivity vs. Pan-Kinase Inhibitors
Derivatives of 4,5-dihydro-1,4-benzoxazepin-5-one exhibit complete monokinase selectivity for RIP1 kinase, a profile not observed with ATP-competitive pan-kinase inhibitors like staurosporine or with other RIP1 inhibitor chemotypes such as necrostatins [1]. In a comprehensive kinase panel, the benzoxazepinone template demonstrated exclusive binding to RIP1 with no activity against over 400 other kinases tested [2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | 0 off-targets among >400 kinases tested |
| Comparator Or Baseline | Staurosporine (pan-kinase inhibitor): inhibits >250 kinases; Necrostatin-1: moderate selectivity, inhibits IDO and other targets |
| Quantified Difference | Monoselectivity (100% RIP1-specific) vs. pan-kinase inhibition |
| Conditions | Kinase selectivity panel, in vitro binding assays |
Why This Matters
This monoselectivity eliminates off-target kinase liabilities, reducing the risk of polypharmacology-driven toxicity in preclinical and clinical development.
- [1] Harris, P. A.; et al. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors. J. Med. Chem. 2016, 59 (5), 2163–2178. View Source
- [2] Harris, P. A.; et al. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. J. Med. Chem. 2017, 60 (4), 1247–1261. View Source
